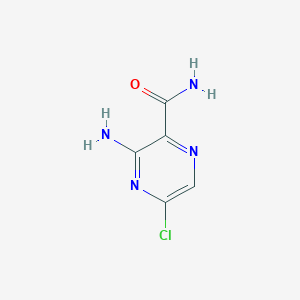![molecular formula C9H8ClNS B13668332 6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
6-Chloro-2,5-dimethylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,5-dimethylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound includes a benzene ring fused to a thiazole ring, with chlorine and methyl groups as substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dimethylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials would include 2-chloro-4,5-dimethylbenzoyl chloride and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine and methyl groups on the benzene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution at the sulfur atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Halogenation: Formation of 6-bromo-2,5-dimethylbenzo[d]thiazole.
Nitration: Formation of 6-nitro-2,5-dimethylbenzo[d]thiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Aplicaciones Científicas De Investigación
6-Chloro-2,5-dimethylbenzo[d]thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,5-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,5-dimethylbenzo[d]thiazole
- 6-Nitro-2,5-dimethylbenzo[d]thiazole
- 2,5-Dimethylbenzo[d]thiazole
Uniqueness
6-Chloro-2,5-dimethylbenzo[d]thiazole is unique due to the presence of the chlorine substituent, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the specific substitution pattern on the benzene ring can affect its interaction with biological targets, potentially leading to unique pharmacological properties.
Propiedades
Fórmula molecular |
C9H8ClNS |
|---|---|
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
6-chloro-2,5-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
Clave InChI |
LSFGMUPHWBIISQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)SC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



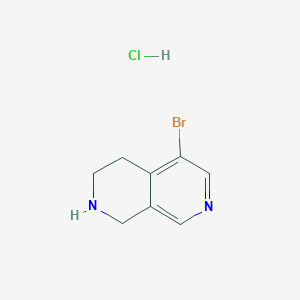

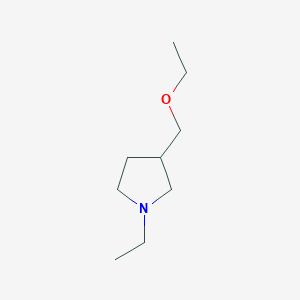

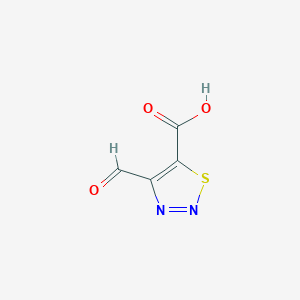
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
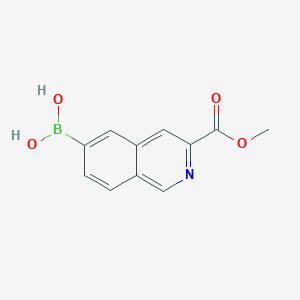

![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
